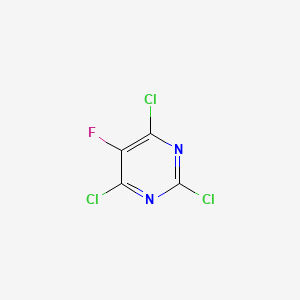

2,4,6-Trichloro-5-fluoropyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

Halogenated pyrimidines serve as exceptionally versatile precursors in the construction of complex molecular architectures. The presence of halogen substituents, such as chlorine and fluorine, dramatically influences the electronic properties of the pyrimidine ring, rendering the carbon atoms to which they are attached susceptible to nucleophilic substitution. nih.gov This reactivity allows for the sequential and regioselective introduction of a wide array of functional groups, a critical aspect in the assembly of targeted molecules.

The differential reactivity of various halogen atoms on the same pyrimidine ring further enhances their synthetic utility. For instance, the carbon-chlorine bonds can be selectively targeted for nucleophilic substitution or cross-coupling reactions, while the more robust carbon-fluorine bond often remains intact, a feature that can be exploited to fine-tune the biological activity of the final product. This ability to orchestrate a series of reactions with predictable outcomes makes halogenated pyrimidines indispensable tools for organic chemists. arkat-usa.orgresearchgate.net

Furthermore, the incorporation of halogen atoms can significantly modulate the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This has profound implications in drug discovery, where the precise tuning of these properties is paramount for developing effective therapeutic agents. nih.gov

Strategic Importance of 2,4,6-Trichloro-5-fluoropyrimidine as a Versatile Synthetic Intermediate

Within the diverse family of halogenated pyrimidines, this compound stands out as a particularly valuable and strategic synthetic intermediate. bldpharm.com This molecule possesses a unique arrangement of three chlorine atoms and one fluorine atom on the pyrimidine core, offering a rich platform for a multitude of chemical transformations.

The three chlorine atoms at the 2, 4, and 6 positions provide multiple reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net This allows for the stepwise and controlled introduction of various substituents, enabling the synthesis of a diverse library of pyrimidine derivatives from a single starting material. The fluorine atom at the 5-position, being less prone to displacement, often serves as a key pharmacophore element in the final molecule, contributing to enhanced biological activity and improved metabolic profiles.

The strategic placement of these four halogen atoms creates a unique electronic landscape on the pyrimidine ring, influencing the regioselectivity of subsequent reactions. This predictable reactivity is a crucial asset in the design and execution of complex synthetic routes. The commercial availability of this compound further enhances its appeal as a foundational building block for both academic research and industrial applications. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBZSPPWTVRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539088 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-08-9 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Trichloro 5 Fluoropyrimidine

Precursor-Based Synthesis and Halogenation Reactions

The preparation of 2,4,6-trichloro-5-fluoropyrimidine often involves the strategic halogenation of pyrimidine (B1678525) precursors. These methods include the direct fluorination of a polychlorinated pyrimidine or the chlorination of a fluorinated pyrimidine starting material.

Fluorination of Polychlorinated Pyrimidine Derivatives (e.g., 2,4,6-Trichloropyrimidine)

One direct approach to this compound involves the fluorination of 2,4,6-trichloropyrimidine (B138864). prepchem.com This method has been demonstrated using elemental fluorine diluted with an inert gas. In a typical procedure, a suspension of 2,4,6-trichloropyrimidine and sodium fluoride (B91410) in a solvent like trichlorofluoromethane (B166822) is treated with a mixture of fluorine and helium at low temperatures. prepchem.com This reaction yields the desired product, although it may also produce more highly fluorinated pyrimidine derivatives. prepchem.com

Another approach involves the use of alkali metal fluorides, such as potassium fluoride, in a suitable solvent like tetramethylene sulfone. google.com This method offers an economically attractive alternative to expensive fluorinating agents like silver fluoride and simplifies the purification process to a single distillation. google.com The reaction proceeds at elevated temperatures to yield the fluorinated pyrimidine derivative. google.com

Table 1: Fluorination of 2,4,6-Trichloropyrimidine

| Fluorinating Agent | Solvent | Temperature | Yield | Reference |

| F2/He | Trichlorofluoromethane | -78°C | 48% | prepchem.com |

| Potassium Fluoride | Tetramethylene sulfone | 115-160°C | High | google.com |

Chlorination Reactions of Fluorinated Pyrimidine Precursors (e.g., 5-Fluorouracil)

An alternative and widely used strategy is the chlorination of a readily available fluorinated precursor, such as 5-fluorouracil (B62378). chemicalbook.comnih.gov This transformation is typically achieved by treating 5-fluorouracil with a strong chlorinating agent like phosphorus oxychloride. chemicalbook.com The reaction converts the hydroxyl groups of the pyrimidine ring into chloro substituents. google.com

The process can be carried out in the presence of a tertiary amine, which acts as both an acid acceptor and a reaction promoter. google.com One specific example involves the slow, dropwise addition of phosphorus oxychloride and N,N-dimethylaniline to 5-fluorobarbituric acid (a derivative of 5-fluorouracil) under a nitrogen atmosphere, followed by refluxing. chemicalbook.com This method results in the formation of this compound in a moderate yield. chemicalbook.com

A study on the chlorination of 5-fluorouracil in an aqueous environment with hypochlorous acid revealed the formation of several chlorinated intermediates, ultimately leading to the opening of the pyrimidine ring. nih.gov This highlights the importance of controlled reaction conditions to achieve the desired trichlorinated product without degradation.

Table 2: Chlorination of 5-Fluorouracil Derivatives

| Starting Material | Chlorinating Agent | Catalyst/Additive | Yield | Reference |

| 5-Fluorobarbituric acid | POCl3 | N,N-dimethylaniline | 55% | chemicalbook.com |

| 5-Fluorouracil | Triphosgene | Tertiary amine | - | google.com |

Role of Chlorinating Agents and Catalysts in Pyrimidine Halogenation

The choice of chlorinating agent and catalyst is crucial for the efficient synthesis of polychlorinated pyrimidines.

Chlorinating Agents:

Phosphorus Oxychloride (POCl3): This is a very common and effective reagent for converting hydroxypyrimidines to their chloro-derivatives. researchgate.netnih.gov It functions by replacing the hydroxyl groups with chlorine atoms. google.com While traditionally used in excess, recent protocols have focused on using equimolar or even catalytic amounts of POCl3 to improve economic and environmental aspects of the synthesis. researchgate.netnih.gov

Phosphorus Pentachloride (PCl5): PCl5 is a powerful chlorinating agent that can be used in conjunction with POCl3 to enhance the chlorination process. indianchemicalsociety.com The mixture of POCl3 and PCl5 is considered a robust system for chlorinating a wide variety of compounds. indianchemicalsociety.com PCl5 is a Lewis acid and can facilitate both oxidative and substitutive chlorinations. wikipedia.org

Triphosgene (Bis(trichloromethyl) carbonate): This solid, stable compound serves as a safer and more convenient substitute for gaseous phosgene. wikipedia.orgnih.gov It is used in various halogenation reactions, including the synthesis of alkyl chlorides from alcohols. wikipedia.orgnih.gov Triphosgene, in the presence of a tertiary amine, can be used to prepare 2,4-dichloro-5-fluoropyrimidine (B19854) from 5-fluorouracil. google.com

Catalysts:

N,N-Dimethylaniline and other Tertiary Amines: Tertiary amines like N,N-dimethylaniline and pyridine (B92270) are frequently used as catalysts and acid scavengers in chlorination reactions with POCl3. chemicalbook.comnih.govdeepdyve.com They promote the reaction and can influence the regioselectivity of by-product formation. deepdyve.com The use of a base like pyridine is common in solvent-free, high-temperature chlorinations. nih.gov

Cycloaddition and Condensation Approaches to Fluorinated Pyrimidine Ring Systems

Constructing the fluorinated pyrimidine ring from smaller, fluorinated building blocks offers an alternative synthetic strategy that avoids potentially harsh late-stage fluorination or chlorination steps.

Microwave-Assisted Cyclization Techniques for Fluoroalkyl Pyrimidines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. eurekaselect.comnih.govnih.govmdpi.com This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including those with fluorine substituents. dntb.gov.uaeurekaselect.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes, while providing comparable or even higher yields. nih.gov Microwave-assisted synthesis can be performed in various solvents, including environmentally benign options like water or ionic liquids, and even under solvent-free conditions. nih.govmdpi.com This approach offers a green and efficient alternative for the construction of fluoroalkyl pyrimidines. dntb.gov.uamdpi.com

Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis

The synthesis of this compound is a nuanced process where the optimization of reaction parameters is critical to maximizing yield and purity while minimizing byproducts. Research into this area focuses on variables such as temperature, solvent, catalyst, and reactant stoichiometry.

One documented synthetic route involves the direct fluorination of 2,4,6-trichloropyrimidine. In a specific example, the reaction is conducted at a very low temperature of -78°C in trichlorofluoromethane. prepchem.com A 30% by volume mixture of fluorine and helium is introduced to a suspension containing 2,4,6-trichloropyrimidine and sodium fluoride. This method yields 48% of the desired product, though it is noted that more highly fluorinated pyrimidine derivatives are also formed. prepchem.com

Another established pathway starts from 5-Fluorobarbituric acid. This method employs phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. chemicalbook.com The mixture is refluxed at 110°C for 8 hours. Following the reaction, a careful work-up involving extraction with ethyl acetate (B1210297) and distillation under reduced pressure yields the final product at 55%. chemicalbook.com

While not specific to the 5-fluoro derivative, process optimization for the closely related 2,4,6-trichloropyrimidine provides valuable insights. A high-yield (90-94%) and high-purity (99.8%) process involves a two-step reaction of barbituric acid. google.com The first step uses phosphorus oxychloride, and the second step introduces phosphorus pentachloride (or reactants that form it, like phosphorus trichloride (B1173362) and chlorine) at temperatures maintained below 80°C. google.com This method highlights the importance of temperature control and staged reagent addition. Furthermore, a nonaqueous work-up can prevent the generation of wastewater, enhancing process efficiency. google.com

The choice of solvent and reaction conditions can also be critical in subsequent reactions involving the trichlorofluoropyrimidine scaffold. For instance, in reactions of 2,4,6-trichloropyrimidine with anilines, the solvent has been shown to influence the ratio of isomeric products. researchgate.net

The following table summarizes key parameters from different synthetic approaches.

| Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Yield | Ref. |

| 2,4,6-Trichloropyrimidine | Fluorine, Helium, Sodium Fluoride | Trichlorofluoromethane | -78°C | 48% | prepchem.com |

| 5-Fluorobarbituric acid | POCl₃, N,N-dimethylaniline | N/A (reflux) | 110°C | 55% | chemicalbook.com |

| Barbituric Acid* | 1. POCl₃ 2. PCl₅ (or PCl₃ + Cl₂) | N/A | < 80°C | 90-94% | google.com |

Note: Data for the synthesis of 2,4,6-trichloropyrimidine, a precursor.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign processes by adhering to the twelve principles of green chemistry. rsc.orgresearchgate.net Traditional synthetic methods for pyrimidines often rely on hazardous solvents and toxic reagents, leading to significant environmental concerns. rasayanjournal.co.in

Green chemistry approaches aim to mitigate these issues through several strategies:

Use of Safer Solvents and Conditions : A primary focus is replacing hazardous solvents with greener alternatives or eliminating them entirely. mdpi.com For instance, a green approach for the iodination of pyrimidines has been developed using mechanical grinding under solvent-free conditions, which also shortens reaction times and simplifies the setup. nih.gov

Catalysis : The use of catalysts is preferred over stoichiometric reagents to minimize waste. Catalysts can be recycled and reused, improving atom economy. rasayanjournal.co.inmdpi.com Research on the functionalization of a related compound, 2,4,6-trichloropyrimidine-5-carbaldehyde, involved screening various phase-transfer catalysts to find the most efficient option for C-N bond formation, aligning with green chemistry principles. shd-pub.org.rs

Energy Efficiency : Designing reactions to be carried out at ambient temperature and pressure reduces energy consumption. rsc.org Techniques like microwave-assisted and ultrasonic synthesis can often accelerate reactions, leading to shorter reaction times and reduced energy use compared to conventional heating. rasayanjournal.co.in

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. rsc.org This can be achieved through high-yield reactions and by designing processes where byproducts can be recycled or are non-toxic. The development of a process for 2,4,6-trichloropyrimidine that avoids an aqueous work-up, thereby eliminating wastewater, is a prime example of this principle in action. google.com

One-Pot Syntheses : Combining multiple reaction steps into a single pot, known as multicomponent reactions (MCRs), reduces the need for intermediate separation and purification steps, saving solvents, and reducing waste. rasayanjournal.co.in A one-pot methodology involving Wittig olefination and bromination has been successfully used in the synthesis of a new pyrrolopyrimidine derived from a trichloropyrimidine aldehyde. shd-pub.org.rs

The application of these principles not only reduces the environmental impact of producing compounds like this compound but also often leads to more efficient and cost-effective manufacturing processes. rasayanjournal.co.in

The table below outlines key green chemistry principles and their application in pyrimidine synthesis.

| Green Chemistry Principle | Application in Halogenated Pyrimidine Synthesis | Research Example |

| Waste Prevention | Designing processes with nonaqueous work-ups to eliminate wastewater. google.com | High-yield synthesis of 2,4,6-trichloropyrimidine. google.com |

| Safer Solvents & Auxiliaries | Utilizing solvent-free conditions (mechanochemistry) to avoid hazardous solvents. mdpi.comnih.gov | Iodination of pyrimidine derivatives via mechanical grinding. nih.gov |

| Catalysis | Employing recyclable catalysts to improve atom economy and reduce waste. rasayanjournal.co.inmdpi.com | Use of phase transfer catalysts in the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. shd-pub.org.rs |

| Design for Energy Efficiency | Using microwave-assisted or ultrasonic synthesis to reduce reaction times and energy input. rasayanjournal.co.in | General green approaches for pyrimidine derivative synthesis. rasayanjournal.co.in |

| Reduce Derivatives (One-Pot Reactions) | Combining multiple synthetic steps to reduce waste from intermediate purification. rasayanjournal.co.in | One-pot synthesis of a pyrrolopyrimidine from a trichloropyrimidine derivative. shd-pub.org.rs |

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Trichloro 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,6-Trichloro-5-fluoropyrimidine

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction involves the displacement of one of the chlorine atoms by a nucleophile. The pyrimidine (B1678525) ring, being electron-deficient, is activated towards attack by electron-rich species. wikipedia.org This process is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com

Regioselectivity and Site-Selective Functionalization in SNAr

The presence of multiple reactive sites on the this compound ring makes understanding the regioselectivity of SNAr reactions crucial for its synthetic applications.

The outcome of nucleophilic substitution on pyrimidine rings is governed by a combination of electronic and steric effects. rsc.orgrsc.orgmdpi.com Electron-withdrawing substituents generally increase the rate of nucleophilic aromatic substitution. masterorganicchemistry.com The substitution pattern on the pyrimidine ring can significantly influence which position is most susceptible to attack. chemrxiv.org For instance, in dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position, contrary to the usual preference for the C-4 position. wuxiapptec.com

Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for predicting the regioselectivity of SNAr reactions. researchgate.net These methods can calculate the relative stabilities of the intermediate sigma-complexes (Meisenheimer complexes), providing insight into the most likely site of substitution. researchgate.net The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the electrophilic centers of the molecule, with larger LUMO lobes suggesting a higher susceptibility to nucleophilic attack. wuxiapptec.com

In this compound, the chlorine atoms at the C-2, C-4, and C-6 positions are all potential leaving groups in SNAr reactions. The inherent electronic properties of the pyrimidine ring make the C-4 and C-6 positions generally more electrophilic than the C-2 position. However, the specific reaction conditions and the nature of the nucleophile play a significant role in determining the site of substitution.

For di- and trichloropyrimidines, nucleophilic attack often occurs preferentially at the C-4 position. wuxiapptec.comrsc.org However, exceptions are common, and mixtures of products resulting from substitution at C-2 and C-4 can be formed. wuxiapptec.com The regioselectivity can be so sensitive that even subtle changes to substituents on the ring can alter the preferred site of reaction. wuxiapptec.com For example, in the case of 2,4-dichloropyrimidines, substitution is typically C-4 selective, but the presence of an electron-donating group at C-6 can lead to C-2 selectivity. wuxiapptec.com Similarly, for 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, tertiary amine nucleophiles have shown excellent C-2 selectivity. nih.gov

Table 1: Factors Influencing Regioselectivity in Polychlorinated Pyrimidines

| Factor | Influence on Substitution Pattern | Example |

|---|---|---|

| Electronic Effects | Electron-donating groups at C-6 can favor C-2 substitution in 2,4-dichloropyrimidines. wuxiapptec.com | An -NHMe or -OMe group at C-6 directs nucleophilic attack to the C-2 position. wuxiapptec.com |

| Electron-withdrawing groups at C-5 generally favor C-4 substitution. nih.gov | A cyano or nitro group at C-5 enhances the electrophilicity of the C-4 position. | |

| Steric Hindrance | Bulky nucleophiles may favor attack at the less sterically hindered position. | A bulky tertiary amine may show different selectivity compared to a smaller primary amine. |

| Nucleophile Type | Tertiary amines can exhibit C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.gov | The use of dabco or other tertiary amines leads to preferential reaction at C-2. nih.gov |

| LUMO Distribution | The position with the largest LUMO lobe is often the most susceptible to nucleophilic attack. wuxiapptec.com | In 2,4,6-trichloropyrimidine (B138864), LUMO lobes are significant at C-4 and C-6, but not at C-2. wuxiapptec.com |

Mechanistic Investigations of SNAr Pathways (e.g., Meisenheimer Complex Formation)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is temporarily non-aromatic. youtube.com The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate. wikipedia.org In the second, usually fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

While the stepwise mechanism involving a Meisenheimer intermediate is common, some SNAr reactions may proceed through a concerted mechanism where the bond formation and bond breaking occur simultaneously. researchgate.netnih.gov Computational studies have suggested that for some substrates, particularly with chloride or bromide as leaving groups, a stable Meisenheimer intermediate cannot be located, indicating a concerted pathway. researchgate.netnih.gov

Scope of Nucleophiles and Substrate Compatibility in SNAr with this compound

A wide range of nucleophiles can participate in SNAr reactions with activated pyrimidines like this compound. These include:

Amines: Primary and secondary amines are common nucleophiles, leading to the formation of aminopyrimidines. nih.gov

Alkoxides and Phenoxides: These oxygen-based nucleophiles yield the corresponding ethers.

Thiols: Sulfur nucleophiles react to form thioethers.

The compatibility of the substrate with various nucleophiles is generally good, provided the reaction conditions are controlled to manage regioselectivity. The reactivity of the nucleophile and the specific reaction conditions (temperature, solvent, base) can all influence the outcome of the reaction. For instance, the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, a related heterocyclic compound, can be controlled by temperature, with the first substitution occurring at low temperatures and subsequent substitutions requiring progressively higher temperatures. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

While SNAr reactions are a primary mode of functionalization, derivatives of this compound can also undergo metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are known to proceed with halogenated pyrimidines. nih.gov For example, after an initial SNAr reaction to introduce a different functional group, one of the remaining chlorine atoms on the pyrimidine ring can serve as a handle for a subsequent cross-coupling reaction. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups, further expanding the molecular complexity that can be built from the this compound scaffold.

Suzuki-Miyaura Coupling and Other Palladium-Mediated Methodologies

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has been employed in the derivatization of halogenated pyrimidines. While specific studies detailing a broad range of Suzuki-Miyaura reactions on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of related polychlorinated heterocycles provide valuable insights.

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), are commonly used for such transformations. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to afford the coupled product.

Based on patent literature, which often showcases the application of such compounds in the synthesis of complex pharmaceutical agents, it is evident that palladium-catalyzed couplings are viable. For instance, the coupling of related chloropyrimidines with various boronic acids is a frequently utilized strategy. These reactions are typically performed in the presence of a base, such as sodium carbonate or triethylamine, and in a suitable solvent system, which can include mixtures of dimethoxyethane (DME) and water or toluene.

| Catalyst System | Base | Solvent | Reactant Type | General Observations |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | DME/Water, Toluene | Aryl/Heteroaryl Boronic Acids | Effective for coupling at the most reactive chlorine positions. |

| Pd(OAc)₂ / Ligand | Et₃N, DIPEA | THF, Dioxane | Aryl/Heteroaryl Boronic Acids | Ligand choice can influence reactivity and selectivity. |

This table represents typical conditions for Suzuki-Miyaura couplings on related polychlorinated heterocycles and is illustrative of the methodologies applicable to this compound.

Regioselective Halogen Discrimination in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the ability to selectively functionalize one chloro position over the others. The order of reactivity of the chlorine atoms in nucleophilic aromatic substitution (SNA_r) on the pyrimidine ring is generally established as C4 > C2 > C6. This selectivity is governed by the electronic effects of the ring nitrogen atoms. The C4 and C6 positions are para and ortho, respectively, to one nitrogen atom, while the C2 position is situated between both nitrogen atoms. The fluorine atom at the C5 position further influences the electrophilicity of the adjacent carbon atoms.

In the context of palladium-catalyzed cross-coupling reactions, a similar trend in reactivity is expected, with the C4-Cl bond being the most susceptible to oxidative addition, followed by the C2-Cl and then the C6-Cl bond. This differential reactivity allows for a stepwise and controlled introduction of different substituents onto the pyrimidine core. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the nature of the palladium catalyst and ligands, the base, and the reaction temperature, it is possible to achieve mono-, di-, or tri-substituted products with a high degree of regiochemical control.

For example, a monosubstitution reaction would be expected to primarily yield the 4-substituted-2,6-dichloro-5-fluoropyrimidine. Subsequent reactions can then be performed at the C2 and C6 positions, potentially with different coupling partners, to generate highly complex and diverse molecular architectures.

Other Selective Chemical Derivatizations of the this compound Scaffold

Beyond palladium-catalyzed reactions, the electrophilic nature of the carbon atoms bearing chlorine atoms in this compound makes them prime targets for nucleophilic aromatic substitution (SNA_r). This class of reactions provides a complementary and often more direct route to introduce heteroatom-based functional groups.

Patent literature provides several examples of selective nucleophilic substitutions. For instance, the reaction of this compound with amines has been shown to proceed with a degree of regioselectivity. In a documented example, the reaction with (R)-methyl 3-amino-4,4-dimethylpentanoate in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) resulted in the displacement of one of the chlorine atoms. While the exact position of substitution was not explicitly detailed in the abstract, based on the general reactivity principles of pyrimidines, it is highly probable that the substitution occurred at the C4 or C2 position.

Similarly, reactions with other nucleophiles, such as alkoxides and thiolates, can be envisaged to proceed in a regioselective manner. The choice of nucleophile, solvent, and temperature can be fine-tuned to favor substitution at a specific position.

| Nucleophile | Reagent/Conditions | Product Type |

| Amine | R-NH₂, Base (e.g., DIPEA), CH₂Cl₂ | Amino-dichloro-5-fluoropyrimidine |

| Silylamide | NaHMDS, THF, -78 °C | Silylamino-dichloro-5-fluoropyrimidine |

| Alcohol/Alkoxide | R-OH, Base (e.g., NaH) | Alkoxy-dichloro-5-fluoropyrimidine |

| Thiol/Thiolate | R-SH, Base (e.g., K₂CO₃) | Thioether-dichloro-5-fluoropyrimidine |

This table illustrates the potential for various selective nucleophilic substitutions on the this compound scaffold based on its known reactivity and examples from related systems.

The synthesis of this compound itself is typically achieved through the chlorination of 5-fluorouracil (B62378) or its derivatives. A common method involves the treatment of 5-fluoropyrimidine-2,4,6-triol (B1590683) with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.

Application of 2,4,6 Trichloro 5 Fluoropyrimidine As a Versatile Synthetic Building Block

Construction of Polyfunctionalized Pyrimidine (B1678525) Systems from 2,4,6-Trichloro-5-fluoropyrimidine

The distinct reactivity of the chlorine and fluorine atoms on the pyrimidine ring allows for the regioselective introduction of various functional groups. The chlorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, while the fluorine atom at the C5 position can also participate in certain reactions. This differential reactivity is the basis for the construction of diverse polyfunctionalized pyrimidine systems.

Research has demonstrated that the substitution of the chlorine atoms can be controlled by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. For instance, nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce amino, alkoxy, and thioether groups.

A study on the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, a closely related derivative, highlights the potential for regioselective modifications. shd-pub.org.rs While this study focused on a derivative, the principles of controlling reactivity at different positions on the pyrimidine ring are transferable to this compound. The ability to sequentially replace the chlorine atoms allows for the creation of a library of pyrimidine derivatives with tailored electronic and steric properties.

Design and Synthesis of Complex Heterocyclic Scaffolds Utilizing Pyrimidine Core Structures

The pyrimidine ring serves as a core scaffold for the synthesis of more complex heterocyclic systems. The functional groups introduced onto the this compound backbone can undergo further chemical transformations, leading to the formation of fused ring systems. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

For example, pyrimidine derivatives are known to be key components in various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. nih.gov The strategic functionalization of the this compound core allows for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov

The synthesis of these complex scaffolds often involves multi-step reaction sequences, where the pyrimidine core provides a rigid framework for the construction of the final molecular architecture.

Precursor in Fluorinated Nucleoside and Nucleotide Analogue Synthesis

Fluorinated nucleosides and their corresponding nucleotides are a critical class of compounds in antiviral and anticancer therapies. nih.gov this compound can serve as a key precursor for the synthesis of these important molecules. The pyrimidine ring can be modified and subsequently coupled with a suitably functionalized sugar moiety to form the desired nucleoside analogue.

The presence of the fluorine atom at the C5 position of the pyrimidine ring is a desirable feature in many nucleoside analogues. For example, 5-fluorouracil (B62378) is a well-known anticancer drug that functions as an antimetabolite. nih.gov The synthesis of such compounds often involves the construction of a fluorinated pyrimidine base, for which this compound could be a valuable starting material.

The general synthetic strategies for fluorinated nucleosides can be broadly categorized as either linear or convergent. nih.gov In a linear approach, the fluorine atom is introduced at a later stage of the synthesis onto a pre-formed nucleoside. In contrast, a convergent strategy involves the synthesis of a fluorinated heterocyclic base, such as a derivative of this compound, which is then coupled with a sugar derivative.

Convergent Synthesis: This approach involves the independent synthesis of the fluorinated pyrimidine base and the sugar component, which are then coupled together in a later step. This strategy offers flexibility, as different base and sugar analogues can be combined to create a diverse library of fluorinated nucleosides. The synthesis of the fluorinated pyrimidine base could start from this compound, where the chlorine atoms are selectively replaced with other functional groups before the coupling reaction.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a variety of related products. Starting with a functionalized fluorinated pyrimidine derived from this compound, different sugar moieties or modifications to the existing sugar can be introduced to produce a range of nucleoside analogues.

The choice between a convergent and divergent strategy depends on the specific target molecule and the desired level of molecular diversity. Both approaches have been successfully employed in the synthesis of various fluorinated nucleosides with significant biological activity. nih.gov

Integration into Reactive Dye Chemistry and Other Industrial Chemical Applications

The high reactivity of the chlorine atoms in this compound makes it a suitable anchor group for reactive dyes. Reactive dyes form a covalent bond with the functional groups of textile fibers, such as the hydroxyl groups of cellulose (B213188) or the amino groups of wool and silk, resulting in excellent wash fastness.

The pyrimidine ring acts as the reactive core of the dye molecule. The chromophore, which is responsible for the color, is attached to the pyrimidine ring, and one or more of the chlorine atoms are left available to react with the fiber. The first pyrimidine-based reactive dyes utilized 2,4,6-trichloropyrimidine (B138864). ncsu.edu The introduction of a fluorine atom at the C5 position, as in this compound, can modify the reactivity and properties of the resulting dyes.

Research has explored the use of various substituted pyrimidines in reactive dye synthesis. For instance, dyes based on 2,4,6-trichloro-5-chlorocarbonyl pyrimidine have been developed for cold pad dyeing applications. sdc.org.uk This highlights the adaptability of the pyrimidine scaffold for different dyeing processes. The synthesis of novel reactive dyes often involves reacting a chromogen with a reactive group precursor like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) (CTP). ncsu.edu

Beyond reactive dyes, the versatile reactivity of this compound and its derivatives makes them valuable intermediates in other industrial chemical applications, such as the synthesis of agrochemicals and specialty polymers. chemimpex.com

Computational and Spectroscopic Characterization in Research on 2,4,6 Trichloro 5 Fluoropyrimidine

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the identity and purity of 2,4,6-Trichloro-5-fluoropyrimidine and for monitoring the progress of its reactions. Each method offers unique insights into the molecular structure.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, which lacks protons, ¹³C and ¹⁹F NMR are the most informative.

¹³C NMR: The ¹³C NMR spectrum would provide crucial information about the carbon framework of the pyrimidine (B1678525) ring. Due to the electronegative halogen substituents, the carbon signals would appear at distinct chemical shifts. For the closely related 2,4,5,6-Tetrachloropyrimidine, carbon signals are observed in the range of 125-165 ppm. chemicalbook.com Similar shifts would be expected for this compound, with the carbon atom bonded to fluorine showing a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C5 position. The precise chemical shift provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F NMR of 2,4,6-Tribromo-5-fluoropyrimidine shows a distinct signal that confirms the fluorine's position on the pyrimidine ring. spectrabase.com

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

| ¹³C | 120 - 170 | Doublets (due to C-F coupling) and Singlets | Confirms carbon skeleton and identifies the carbon bonded to fluorine. |

| ¹⁹F | Varies (specific data not available) | Singlet | Confirms the presence and electronic environment of the fluorine atom. |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Product Characterization

Mass spectrometry and infrared spectroscopy are complementary techniques used to confirm molecular weight and identify functional groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₄Cl₃FN₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.41 g/mol ). americanelements.comepa.gov A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in a cluster of peaks (M+, M+2, M+4, M+6) with predictable relative intensities. whitman.edu Fragmentation patterns, often involving the loss of chlorine or fluorine atoms, can provide further structural information. libretexts.orgsapub.orgsphinxsai.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a halogenated pyrimidine is characterized by vibrations associated with the pyrimidine ring and the carbon-halogen bonds. acs.org Studies on the related 2,4,6-trichloropyrimidine (B138864) show characteristic ring stretching modes between 1400 cm⁻¹ and 1600 cm⁻¹. ias.ac.in The C-Cl and C-F stretching vibrations would be expected to appear in the fingerprint region of the spectrum (typically below 1000 cm⁻¹), providing evidence for the halogen substituents. eie.grresearchgate.netcore.ac.uk

X-ray Crystallography for Precise Structural and Regioisomeric Confirmation

For a polysubstituted molecule like this compound, X-ray crystallography would be invaluable for:

Unambiguous Structure Proof: It would definitively confirm that the fluorine atom is at the C5 position and the chlorine atoms are at the C2, C4, and C6 positions, ruling out any other possible regioisomers.

Precise Molecular Dimensions: It provides exact measurements of C-C, C-N, C-Cl, and C-F bond lengths and the angles within the pyrimidine ring.

Intermolecular Interactions: The crystal structure reveals how molecules are packed in the solid state, providing insight into intermolecular forces.

While a specific crystal structure for this compound is not detailed in the provided search results, the technique's application to other substituted pyrimidines has been crucial for confirming their structures and understanding their binding modes in biological systems. mdpi.comnih.gov

Quantum Chemical Modeling and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure and reactivity of molecules that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) and Molecular Orbital (MO) Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov For halogenated pyrimidines, DFT calculations can accurately predict various properties:

Molecular Geometry: DFT can calculate the optimized, lowest-energy structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Electronic Properties: DFT provides information on the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule.

Molecular Orbital (MO) theory, often used in conjunction with DFT, describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and shape of these frontier orbitals are key determinants of a molecule's chemical reactivity and electronic transitions. dntb.gov.ua

Prediction of Reactivity and Regioselectivity (e.g., LUMO and LUMO Map Analysis)

One of the most powerful applications of computational chemistry is the prediction of chemical reactivity and regioselectivity. For this compound, which is highly susceptible to nucleophilic aromatic substitution (SₙAr), theoretical methods can predict which of the chlorine atoms is most likely to be replaced by a nucleophile.

LUMO Analysis: In an SₙAr reaction, a nucleophile attacks an electron-deficient site on the aromatic ring. According to frontier molecular orbital theory, this reaction is often controlled by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the pyrimidine). stackexchange.comrsc.org The regions of the pyrimidine ring where the LUMO has the largest lobes (or highest coefficient) are the most electrophilic and, therefore, the most likely sites for nucleophilic attack. wuxibiology.comwuxiapptec.com

LUMO Maps: A LUMO map superimposes the LUMO onto the electron density surface of the molecule, providing a more intuitive visual guide to reactivity. wuxiapptec.com The areas where the LUMO is most accessible indicate the preferred sites for nucleophilic attack.

Intermediate/Transition State Calculations: DFT can also be used to calculate the energies of the intermediates (Meisenheimer complexes) or transition states for nucleophilic attack at each possible position (C2, C4, and C6). nih.govdiva-portal.orgnih.gov The reaction pathway with the lowest activation energy is the most kinetically favorable, and its product is expected to be the major one. researchgate.net Such analyses are crucial for planning synthetic routes and understanding reaction outcomes involving polysubstituted pyrimidines. rsc.org

Simulation of Reaction Energy Profiles and Transition States for Mechanistic Understanding

In the computational investigation of this compound, the simulation of reaction energy profiles and the characterization of transition states are pivotal for a deep mechanistic understanding of its reactivity. While specific computational studies detailing the reaction energy profiles for this compound are not extensively available in the public domain, the principles and methodologies can be effectively illustrated by examining closely related polychlorinated pyrimidine systems. These studies provide a framework for understanding how computational chemistry elucidates reaction pathways, predicts regioselectivity, and explains the influence of substituents on the reactivity of the pyrimidine core.

The primary reaction mechanism for compounds like this compound is nucleophilic aromatic substitution (SNAr). Computational quantum mechanics (QM) analyses, particularly Density Functional Theory (DFT), are employed to model these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile maps the energy of the system as it progresses along the reaction coordinate, revealing the energy barriers (activation energies) that govern the reaction rate and the relative stability of any intermediates.

A critical aspect of these simulations is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. Computationally, a true transition state is confirmed by frequency calculations, where it must exhibit exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken during the reaction.

For halogenated pyrimidines, a key area of investigation is the regioselectivity of SNAr reactions—predicting which halogen atom is preferentially substituted by a nucleophile. Computational studies on dichloropyrimidines have shown that the relative energies of the transition states for nucleophilic attack at different positions determine the product distribution. wuxiapptec.com

For instance, in the case of 2,4-dichloropyrimidines, DFT calculations can determine the energy barriers for nucleophilic attack at the C-2 and C-4 positions. The position with the lower energy transition state will be the kinetically favored site of reaction. wuxiapptec.com These calculations have demonstrated that substituents on the pyrimidine ring can significantly alter the regioselectivity by influencing the energies of the transition states. wuxiapptec.com

To illustrate the type of data generated from such simulations, consider the hypothetical SNAr reaction of a dichloropyrimidine with a generic nucleophile. The calculated transition state energies can reveal the preferred reaction pathway.

| Position of Attack | Relative Transition State Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Outcome |

| C-2 | 0.0 | -276 | Favored Product |

| C-4 | +1.00 | -259 | Minor Product |

| Table 1: Illustrative calculated data for competing SNAr transition states in a dichloropyrimidine system. The negative sign for the frequency is conventionally omitted. Data is hypothetical and based on findings for similar systems. wuxiapptec.com |

In this illustrative table, the lower relative energy of the transition state for attack at the C-2 position indicates that this pathway is kinetically more favorable than attack at the C-4 position. wuxiapptec.com The imaginary frequencies confirm that both structures are indeed transition states. wuxiapptec.com

Extrapolating these principles to this compound, a computational study would involve modeling the nucleophilic attack at the C-2, C-4, and C-6 positions. The presence of a fluorine atom at the C-5 position, in addition to the three chlorine atoms, would introduce further electronic effects that influence the stability of the transition states. The simulation would need to account for the interplay between the electron-withdrawing effects of all halogen substituents to predict the most likely site of substitution.

Furthermore, the reaction energy profile would elucidate whether the SNAr reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and bond cleavage occur in a single step. The shape of the energy profile and the nature of the stationary points (minima for intermediates, maxima for transition states) provide this mechanistic detail.

The reaction of 2,4,6-Trichloropyrimidine with anilines, for example, has been shown to yield different isomeric products depending on the reaction conditions, with monosubstitution being the common outcome. researchgate.netcapes.gov.br Computational modeling of the transition states for aniline attack at the C-2, C-4, and C-6 positions could rationalize the observed product ratios under different conditions.

A hypothetical energy profile for the reaction of this compound with a nucleophile (Nu⁻) would be calculated to compare the activation energies for the different substitution pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Substitution at C-2 | E_a(C-2) | Major/Minor Product |

| Substitution at C-4 | E_a(C-4) | Major/Minor Product |

| Substitution at C-6 | E_a(C-6) | Major/Minor Product |

| Table 2: A conceptual data table for the predicted activation energies for nucleophilic substitution on this compound. The values of E_a would be determined through DFT calculations. |

Future Research Directions and Advanced Synthetic Strategies for 2,4,6 Trichloro 5 Fluoropyrimidine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core, particularly in the context of polychlorinated and fluorinated derivatives like 2,4,6-trichloro-5-fluoropyrimidine, is a significant challenge due to issues of regioselectivity. nih.govdatapdf.com The development of novel catalytic systems is paramount for overcoming these hurdles and enabling the precise and efficient synthesis of complex pyrimidine-based molecules.

Transition-metal catalysis has emerged as a powerful tool for C-H bond activation and cross-coupling reactions on pyrimidine scaffolds. nih.govresearchgate.netresearchgate.net Future efforts will likely focus on designing more sophisticated catalysts that can differentiate between the various reactive sites on the this compound ring. This includes the development of ligands that can fine-tune the steric and electronic properties of the metal center, thereby directing the reaction to a specific position. rsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are workhorses in modern organic synthesis and their application to complex substrates like this compound is an active area of research. nih.govjocpr.commdpi.compugetsound.edu

Key areas for future catalyst development include:

Regioselective C-H Functionalization: Designing catalysts that can selectively activate a specific C-H bond in the presence of multiple reactive chloro- and fluoro-substituents. nih.govacs.orgnih.gov This would allow for the direct introduction of new functional groups without the need for pre-functionalization, leading to more atom-economical synthetic routes.

Orthogonal Reactivity: Developing catalytic systems that can selectively react with one of the chlorine atoms over the others or the fluorine atom. This would enable sequential and controlled diversification of the pyrimidine core.

Enantioselective Catalysis: For the synthesis of chiral pyrimidine derivatives, the development of enantioselective catalysts is crucial. This is particularly relevant for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Exploration of Continuous Flow and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges, including safety, reproducibility, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms offer promising solutions for the scalable production of this compound and its derivatives. mdpi.comnih.govyoutube.com

Continuous flow reactors, or microreactors, provide numerous advantages over traditional batch processes. rsc.orgchimia.chyoutube.comresearchgate.net These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. youtube.comnih.govnih.gov For a highly reactive compound like this compound, the enhanced safety profile of flow chemistry is a major benefit.

Future research in this area will likely focus on:

Automated Optimization: Combining flow reactors with automated systems for reaction screening and optimization. nih.govyoutube.com These platforms can rapidly evaluate a wide range of reaction conditions to identify the optimal parameters for yield and selectivity.

Heterogeneous Catalysis in Flow: Developing robust and reusable heterogeneous catalysts that can be packed into flow reactors. This would simplify product purification and catalyst recovery, further improving the sustainability of the manufacturing process. rsc.org

Strategies for Mitigating Regioisomeric Mixtures in Functionalization Reactions of this compound

A primary challenge in the synthetic chemistry of this compound is the formation of regioisomeric mixtures during functionalization reactions. The presence of multiple reactive chlorine atoms at the C2, C4, and C6 positions, influenced by the electronic effects of the fluorine atom at C5, often leads to a lack of selectivity. nih.govdatapdf.com

Several strategies are being explored to address this issue:

Directing Groups: The use of directing groups, which can coordinate to a metal catalyst and steer it to a specific position on the pyrimidine ring, is a powerful strategy for controlling regioselectivity. researchgate.netnih.govacs.orgresearchgate.net Future research will focus on developing new and more effective directing groups that can be easily installed and removed.

Steric and Electronic Control: Exploiting the inherent steric and electronic differences between the various positions on the pyrimidine ring can also be used to influence regioselectivity. For example, bulky reagents may preferentially react at the less sterically hindered position.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), can help to predict the most likely site of reaction and guide the design of more selective synthetic routes. nih.gov

Deconstruction-Reconstruction Strategies: An innovative approach involves the ring-opening of the pyrimidine to a more easily functionalized intermediate, followed by a ring-closing step to regenerate the pyrimidine core with the desired substitution pattern. nih.gov

A recent study on the regioselective amination of polychloropyrimidines demonstrated that using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine could lead to highly regioselective 2-amination. nih.govdatapdf.com For more challenging substrates, conversion to 2-chloro-4-thiomethoxy analogues resulted in exclusive 2-amination. datapdf.com These findings highlight the potential of substrate modification to control regioselectivity.

Expansion of Synthetic Applications in Emerging Fields of Chemical Sciences

While fluorinated pyrimidines have well-established roles in medicine and agriculture, the unique properties of this compound make it an attractive building block for materials science and other emerging fields. mdpi.comnih.govnih.gov The high degree of halogenation and the presence of a fluorine atom can impart desirable properties such as thermal stability, altered electronic characteristics, and specific intermolecular interactions.

Future research is expected to explore the application of this compound and its derivatives in:

Organic Electronics: The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing substituents, makes these compounds promising candidates for use as n-type semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Liquid Crystals: The rigid, planar structure of the pyrimidine core can be incorporated into liquid crystalline materials. The introduction of fluorine can influence the mesophase behavior and other physical properties.

Chemical Biology: As a versatile scaffold, this compound can be used to synthesize libraries of compounds for high-throughput screening against various biological targets. nih.gov Its derivatives could serve as chemical probes to study biological processes or as starting points for the development of new therapeutic agents. nih.govresearchgate.net

The continued development of advanced synthetic methodologies will be crucial for unlocking the full potential of this compound in these and other cutting-edge areas of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,6-Trichloro-5-fluoropyrimidine in laboratory settings?

- Methodological Answer : The synthesis typically involves stepwise halogenation of pyrimidine precursors. For example, fluorination can be achieved using HF or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–5°C), followed by chlorination with PCl₅ or POCl₃ under reflux . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation .

Q. How should researchers safely handle and store this compound to minimize risks?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid aqueous environments, as hydrolysis may release toxic gases .

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent degradation. Label containers with hazard symbols (corrosive, toxic) and CAS number .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR are critical for identifying fluorine and chlorine substituents. Chemical shifts for F (δ –120 to –150 ppm) and Cl (δ 90–110 ppm in ¹³C) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structure .

- IR Spectroscopy : Peaks at 750–850 cm⁻¹ (C–Cl stretch) and 1200–1250 cm⁻¹ (C–F stretch) confirm halogen bonding .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing:

- Electrostatic Potential Maps : Identify electron-deficient sites (C-2, C-4, C-6) prone to nucleophilic attack .

- Activation Energies : Compare energy barriers for substitution at different positions to predict regioselectivity .

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) to optimize reaction conditions . Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is recommended .

Q. What strategies resolve contradictory data regarding the regioselectivity of substitution reactions in halogenated pyrimidines?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O or deuterated nucleophiles to track substitution pathways via mass spectrometry .

- Cross-Validation : Compare results from independent techniques (e.g., XRD for crystal structure vs. NMR for solution-phase behavior) .

- Controlled Reactivity Assays : Vary reaction conditions (temperature, solvent, catalyst) to isolate intermediates and identify rate-determining steps .

Q. What methodologies optimize the use of this compound in synthesizing complex heterocyclic compounds?

- Methodological Answer :

- Sequential Functionalization : Perform Suzuki-Miyaura coupling at C-4 (chlorine) using Pd catalysts, followed by SNAr at C-5 (fluorine) with amines/thiols .

- Protection/Deprotection : Use silyl protecting groups (e.g., TMS) for selective substitution at non-halogenated positions .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 80% in 30 minutes vs. 6 hours conventionally) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.